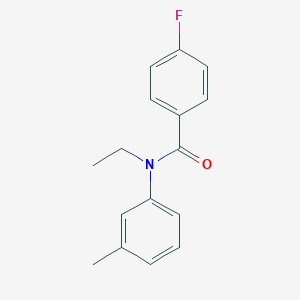
2-Benzylidene-4-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-4-methylcyclohexanone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a yellowish-white crystalline powder that is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-4-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Benzylidene-4-methylcyclohexanone has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-Benzylidene-4-methylcyclohexanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzylidene-4-methylcyclohexanone has also been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzylidene-4-methylcyclohexanone has several advantages for use in lab experiments, including its high purity and stability. However, 2-Benzylidene-4-methylcyclohexanone is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, the synthesis of 2-Benzylidene-4-methylcyclohexanone can be challenging, and the yield of the reaction can be variable.
Orientations Futures
There are several future directions for research on 2-Benzylidene-4-methylcyclohexanone. One area of interest is the development of new synthetic methods for 2-Benzylidene-4-methylcyclohexanone that are more efficient and scalable. Another area of interest is the investigation of 2-Benzylidene-4-methylcyclohexanone's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, the development of new materials based on 2-Benzylidene-4-methylcyclohexanone is an area of active research, with potential applications in electronics, optics, and energy storage.
Méthodes De Synthèse
2-Benzylidene-4-methylcyclohexanone is synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction is typically between 50-70%.
Applications De Recherche Scientifique
2-Benzylidene-4-methylcyclohexanone has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 2-Benzylidene-4-methylcyclohexanone is used as a starting material for the synthesis of various organic compounds, including chiral compounds. In medicinal chemistry, 2-Benzylidene-4-methylcyclohexanone has been investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and analgesic properties. 2-Benzylidene-4-methylcyclohexanone has also been studied for its potential applications in material science, particularly in the development of new materials with unique properties.
Propriétés
Nom du produit |
2-Benzylidene-4-methylcyclohexanone |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+ |
Clé InChI |
ZQGNKNYBPLSFHO-JLHYYAGUSA-N |
SMILES isomérique |
CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 |
SMILES |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
SMILES canonique |
CC1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



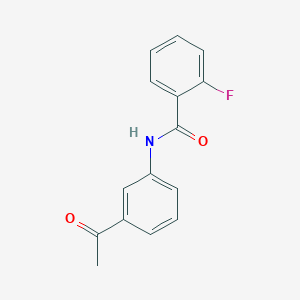
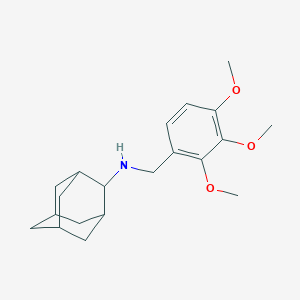
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
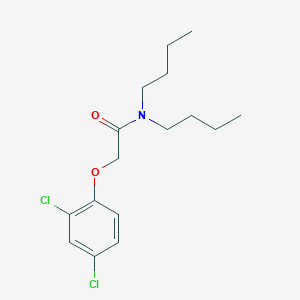
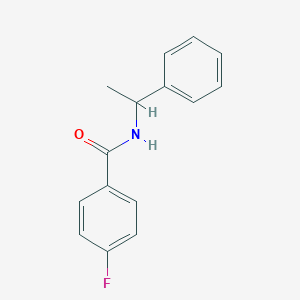
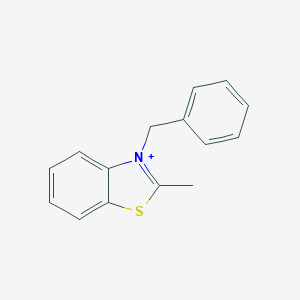
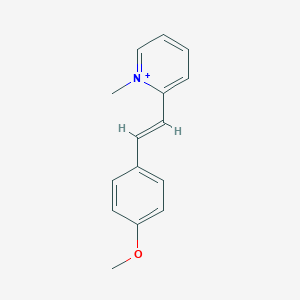




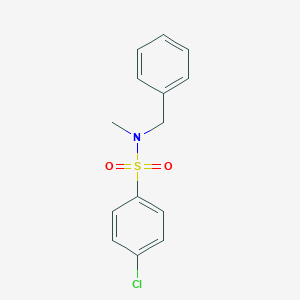
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
